![molecular formula C15H13Si B14284423 CID 15265038](/img/structure/B14284423.png)
CID 15265038
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 15265038” is a chemical entity with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 15265038 involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. The industrial methods focus on optimizing the reaction conditions to ensure high efficiency, cost-effectiveness, and minimal environmental impact. This may involve continuous flow processes, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: CID 15265038 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used
Wissenschaftliche Forschungsanwendungen
CID 15265038 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or tool for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic effects, such as targeting specific pathways or molecular targets. In industry, the compound may be utilized in the development of new materials, catalysts, or other functional products.
Wirkmechanismus
The mechanism of action of CID 15265038 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. Understanding the molecular mechanisms underlying these interactions is crucial for elucidating the compound’s potential therapeutic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 15265038 include those with related chemical structures or functional groups. These compounds may share some properties and applications but also exhibit unique characteristics that distinguish them from this compound.
Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. Compared to similar compounds, this compound may offer advantages such as higher stability, selectivity, or efficacy in certain applications. Identifying and understanding these unique features is essential for leveraging the compound’s full potential in scientific research and industrial applications.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications in various scientific fields
Eigenschaften
Molekularformel |
C15H13Si |
---|---|
Molekulargewicht |
221.35 g/mol |
InChI |
InChI=1S/C15H13Si/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11H,1H3 |
InChI-Schlüssel |
PRLSCXPECJFHMD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C#CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.